酮洛芬酰胺

描述

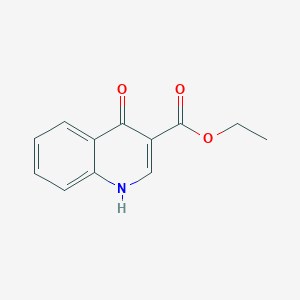

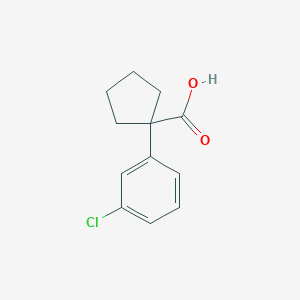

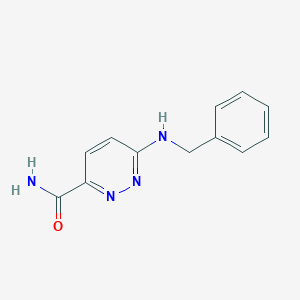

Ketoprofen amide refers to a class of compounds where the ketoprofen molecule, a nonsteroidal anti-inflammatory drug (NSAID), is modified by the introduction of an amide group. This modification can lead to changes in the physical, chemical, and biological properties of the drug. Ketoprofen itself is a well-known medication used for its anti-inflammatory, analgesic, and antipyretic properties, and has been widely studied and utilized since its introduction in the 1970s .

Synthesis Analysis

The synthesis of ketoprofen amides involves various chemical reactions where ketoprofen is combined with different amines to form amide bonds. For instance, the novel ketoprofen amides were synthesized by aminolysis of ketoprofen benzotriazolide with various amines, including primary, secondary, and hydroxylamine, as well as amino acid β-alanine . Another approach involved the selective reduction of ketoprofen to produce a hydroxy derivative, which then reacted with benzotriazole carboxylic acid chloride to yield amidocarbamate derivatives . Additionally, asymmetric synthesis methods have been employed to produce ketoprofen with high enantiomeric excess, which is important for the drug's therapeutic efficacy .

Molecular Structure Analysis

The molecular structure of ketoprofen amides is characterized by the presence of an amide functional group attached to the ketoprofen core. This modification can significantly affect the drug's interaction with biological targets. Spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (H-1 NMR), and carbon-13 nuclear magnetic resonance (C-13 NMR) spectroscopies have been used to characterize the structures of synthesized ketoprofen amides .

Chemical Reactions Analysis

Ketoprofen amides can participate in various chemical reactions due to the presence of reactive functional groups. The amide group can engage in hydrogen bonding, which is evident in the formation of low melting point binary systems comprising ketoprofen and an amide local anesthetic. These systems exhibit eutectic behavior and can form viscous liquids upon quench cooling . The amide group also plays a crucial role in the biological activity of the compounds, as it can affect the drug's interaction with enzymes and receptors.

Physical and Chemical Properties Analysis

The introduction of the amide group into the ketoprofen molecule alters its physical and chemical properties. For example, the formation of ketoprofen amides can suppress the crystallization tendencies of the drug and enhance its solubility . The amide derivatives of ketoprofen have also been shown to possess antioxidative properties, inhibiting lipid peroxidation and lipoxygenase activity, which are important factors in the drug's anti-inflammatory action . Furthermore, some ketoprofen amides have demonstrated cytostatic activity, indicating potential applications in cancer therapy .

科学研究应用

抗氧化和抗炎特性

酮洛芬酰胺衍生物因其有效的抗氧化和抗炎活性而受到研究。在 Rajić 等人 (2010) 的研究中,酮洛芬酰胺表现出比其还原衍生物更有效的抗氧化剂。这些化合物显示出强烈的抑制大豆脂氧合酶和脂质过氧化的能力,表明具有显着的抗炎潜力 (Rajić 等,2010 年)。

抗肿瘤活性

酮洛芬酰胺也因其抗肿瘤活性而受到评估。Marjanović 等人 (2007) 发现某些酮洛芬酰胺表现出比酮洛芬本身更强的细胞抑制活性,表明在癌症治疗中具有潜在用途 (Marjanović 等,2007 年)。

前药优化

Philip 等人 (2009) 的一项研究重点是优化酮洛芬前药,以增强抗炎潜力并减少胃肠道紊乱。通过将酮洛芬与 l-甘氨酸偶联合成的前药在实验性结肠炎模型中显示出有希望的结果 (Philip 等,2009 年)。

降解和环境影响

还对酮洛芬的环境降解进行了研究。例如,一项研究调查了基于硫酸根自由基的高级氧化工艺对酮洛芬的降解,强调了修复酮洛芬污染水在技术上的可行性 (Feng 等,2017 年)。

药物和生物学评估

进一步的研究包括在各种药物和生物学环境中评估酮洛芬及其衍生物。这些研究范围从检查酮洛芬的酯和酰胺共轭物的稳定性到研究其对斑马鱼肌肉功能和生物反应的影响 (Uludağ 等,2011 年),(Sayers 等,2001 年)。

安全和危害

Ketoprofen can increase the risk of fatal heart attack or stroke . It is contraindicated for the treatment of perioperative pain in the setting of coronary artery bypass graft surgery . Personal protective equipment should be worn when handling ketoprofen amide to avoid dust formation and contact with skin, eyes, and clothing .

未来方向

Research is ongoing to find new uses for ketoprofen and its derivatives . For example, a new series of ketoprofen derivatives bearing aryl chalcone-amide congeners were synthesized and their inhibitory activity on cholinesterase enzymes was investigated . This suggests that ketoprofen amide and its derivatives could have potential applications in the treatment of diseases such as Alzheimer’s .

属性

IUPAC Name |

2-(3-benzoylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWMCJJRUWWDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974924 | |

| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ketoprofen amide | |

CAS RN |

59512-16-2 | |

| Record name | Ketoprofen amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOPROFEN AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IY2AXR5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)

![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)